molecular formula C15H26O B1624403 (-)-Valeranone CAS No. 5090-54-0

(-)-Valeranone

Cat. No. B1624403
CAS RN: 5090-54-0
M. Wt: 222.37 g/mol
InChI Key: HDVXJTYHXDVWQO-SNPRPXQTSA-N
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Description

(-)-Valeranone is a natural compound found in the roots of Valeriana officinalis, commonly known as valerian. Valerian has been used for centuries as a medicinal herb to treat various ailments, including anxiety and insomnia. (-)-Valeranone has gained attention in recent years due to its potential therapeutic properties and its ability to modulate the GABAergic system.

Scientific Research Applications

Synthesis and Chemical Composition

  • Enantiospecific Syntheses : Two methodologies for the enantiospecific synthesis of (-)-valeranone from monoterpene (R)-carvone have been developed (Srikrishna, Viswajanani, & Dinesh, 2004).
  • Essential Oil Composition : In Valeriana officinalis, various cultivars have shown differing compositions of essential oils, including significant components like valerenal, bornyl acetate, and valeranone. This composition is influenced by factors like cultivar type, plant age, and harvesting time (Letchamo, Ward, Heard, & Heard, 2004). Additionally, the study of Valeriana pyrolaefolia Decne. revealed that both root and leaf oils are rich in sesquiterpenoids, including a notable presence of valeranone (Sati & Mathela, 2006).

Therapeutic and Biological Properties

  • Antimicrobial Activity : The essential oil of Valeriana officinalis cultivars exhibits variable antimicrobial effects. For instance, the oil of cv. Select showed strong inhibitory activity against various microbes, whereas cv. Anthose demonstrated lower or no activity, indicating that antimicrobial properties depend on the cultivar and its developmental stage (Letchamo et al., 2004).
  • Antileishmanial Properties : Research on Valeriana wallichii identified valeranone among other compounds with potential antileishmanial activity against Leishmania major (Glaser, Schultheis, Moll, Hazra, & Holzgrabe, 2015).
  • Anti-Influenza Activity : Essential oil from Waldheimia glabra, which contains valeranone, showed significant anti-influenza effects against virus H3N2, as well as anti-inflammatory properties (De, Lu, Ling, Peng, & Zhong, 2017).

properties

IUPAC Name

(4aS,7R,8aR)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVXJTYHXDVWQO-SNPRPXQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]2(CCCC(=O)[C@@]2(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Valeranone

CAS RN

5090-54-0
Record name (-)-Valeranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5090-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Valeranone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JATAMANSONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2918O3S3MS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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